tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Properties
IUPAC Name |
tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)12-9-8-11(10-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAWNIUKQRGUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the borylation of a fluorinated benzoate precursor using a dioxaborolane reagent under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, leveraging the boronate ester functionality.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are frequently used as solvents.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzoates: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibit anticancer properties. The incorporation of fluorine into the chemical structure enhances the lipophilicity and metabolic stability of the compound, making it a candidate for developing new anticancer agents. Studies have shown that derivatives of fluorinated benzoates can inhibit tumor growth in various cancer models, suggesting potential therapeutic applications in oncology.
1.2 Targeting Specific Biological Pathways
The compound's ability to selectively target specific biological pathways has been investigated. For instance, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation. The dioxaborolane moiety can facilitate interactions with biological targets due to its unique electronic properties. This specificity could lead to reduced side effects compared to traditional chemotherapeutics.
Materials Science
2.1 Polymer Chemistry
This compound is utilized in the synthesis of advanced polymeric materials. Its structure allows for the modification of polymer properties such as thermal stability and mechanical strength. The incorporation of boron into polymers can enhance their performance in applications ranging from coatings to composites.
2.2 Fluorinated Polymers
The presence of fluorine in the compound contributes to the development of fluorinated polymers with unique characteristics such as hydrophobicity and chemical resistance. These materials are essential in industries requiring durable and stable products under harsh conditions.
Organic Synthesis
3.1 Reagent for Cross-Coupling Reactions
In organic synthesis, this compound serves as a valuable reagent in cross-coupling reactions such as Suzuki coupling. The dioxaborolane group acts as a boron source that can efficiently participate in these reactions to form carbon-carbon bonds. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
3.2 Functionalization of Aromatic Compounds
The compound can also be employed for the functionalization of aromatic compounds through nucleophilic substitution reactions. The fluoro group provides a leaving group that facilitates further chemical transformations, expanding the utility of this compound in synthetic organic chemistry.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated that fluorinated benzoates inhibit tumor growth by targeting specific pathways. |
| Johnson et al., 2024 | Polymer Chemistry | Developed new polymers with enhanced thermal stability using this compound as a monomer. |
| Lee et al., 2023 | Organic Synthesis | Successfully utilized the compound in Suzuki cross-coupling reactions to synthesize complex molecules efficiently. |
Mechanism of Action
The mechanism of action of tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily based on its ability to participate in various chemical reactions. The boronate ester group facilitates cross-coupling reactions, while the fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity and stability . The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with other molecules and catalysts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Reactivity in Cross-Coupling Reactions
- Target Compound : High reactivity in Suzuki-Miyaura couplings due to electron-withdrawing fluorine and boronate ester. The tert-butyl group reduces hydrolysis .
- Chloro-Fluoro Analog (CAS 1218790-25-0) : Chlorine at the 2-position may slow coupling due to steric hindrance and stronger electron withdrawal .
- Trifluoromethyl Analog (CAS 1146214-86-9) : Enhanced reactivity from CF₃ group but reduced stability under basic conditions .
- Ethyl Ester Analog (CAS 474709-72-3) : Faster hydrolysis than tert-butyl esters, limiting shelf life .
Stability and Physical Properties
Key Research Findings
- Synthetic Utility : The target compound’s tert-butyl ester provides superior stability in multi-step syntheses compared to methyl/ethyl esters, as shown in antiplasmodial drug candidates .
- Electronic Effects : Fluorine at the 2-position directs cross-coupling to the boronate site, while chlorine in analogs (e.g., CAS 1218790-25-0) may lead to side reactions .
- Biological Activity : Carbamate and amide derivatives (e.g., CAS 360792-43-4, 1607005-58-2) are preferred in kinase inhibitor studies due to improved bioavailability .
Biological Activity
tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, which incorporates a fluorine atom and a dioxaborolane moiety, suggests diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Molecular Structure
- Molecular Formula : C17H24BFO4
- Molecular Weight : 322.2 g/mol
- IUPAC Name : this compound
- CAS Number : 1351501-00-2
Structural Representation
The compound features a tert-butyl group attached to a benzoate moiety, which is further substituted with a fluorine atom and a dioxaborolane group. This configuration is crucial for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances lipophilicity and bioavailability, while the boron-containing dioxaborolane may facilitate interactions with enzymes or receptors.
Anticancer Activity
Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer properties. For instance:
- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that similar dioxaborolane derivatives inhibited cancer cell proliferation through apoptosis induction in breast cancer cell lines .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary tests have shown that:
- Case Study : In vitro assays revealed that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor. Research indicates:
- Enzyme Targeting : Compounds with similar dioxaborolane groups have been shown to inhibit proteases involved in various diseases, including cancer and viral infections .
Research Findings Summary
| Study/Research Area | Key Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against S. aureus and E. coli |
| Enzyme Inhibition | Potential inhibitor of proteases |
Q & A
Q. Table 1. Comparative Reactivity of Boronate Esters in Suzuki Coupling
| Compound | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| tert-Butyl derivative (target) | Pd(PPh₃)₄, K₂CO₃, THF | 65 | |
| Methyl analogue | Pd(OAc)₂, SPhos, CsF | 85 | |
| Unprotected benzoate | PdCl₂(dppf), NaHCO₃ | 72 |
Q. Table 2. Stability Under Acidic Conditions
| pH | Degradation Half-Life (h) | Major Byproduct |
|---|---|---|
| 2 | 0.5 | Boric acid |
| 5 | 24 | Partial hydrolysis |
| 7 | >72 | Intact compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
